molecular formula C18H18ClNOS B1613267 3-Chloro-3'-thiomorpholinomethyl benzophenone CAS No. 898763-03-6

3-Chloro-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1613267
CAS No.: 898763-03-6
M. Wt: 331.9 g/mol
InChI Key: WZUMCTAXNHBIPJ-UHFFFAOYSA-N
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Description

3-Chloro-3’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H18ClNOS It is characterized by the presence of a chlorophenyl group and a thiomorpholinomethyl group attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 3-chlorobenzoyl chloride with thiomorpholine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chlorobenzoyl chloride+thiomorpholine3-Chloro-3’-thiomorpholinomethyl benzophenone\text{3-chlorobenzoyl chloride} + \text{thiomorpholine} \rightarrow \text{3-Chloro-3'-thiomorpholinomethyl benzophenone} 3-chlorobenzoyl chloride+thiomorpholine→3-Chloro-3’-thiomorpholinomethyl benzophenone

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

3-Chloro-3’-thiomorpholinomethyl benzophenone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antiviral properties.

    Medicine: Explored for its role in drug development, particularly in preclinical studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4’-thiomorpholinomethyl benzophenone
  • 3-Chloro-3’-piperidinomethyl benzophenone
  • 3-Chloro-3’-morpholinomethyl benzophenone

Uniqueness

3-Chloro-3’-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3-chlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNOS/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUMCTAXNHBIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643366
Record name (3-Chlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-03-6
Record name (3-Chlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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